4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C22H19N3O3/c1-28-13-6-7-19-15(10-13)17-12-25(9-8-20(17)23-19)22(27)16-11-21(26)24-18-5-3-2-4-14(16)18/h2-7,10-11,23H,8-9,12H2,1H3,(H,24,26) |
InChI Key |
VFHHNLKWNDDGEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Tetrahydro-β-Carboline Precursor Formation
The pyrido[4,3-b]indole core is typically synthesized via aza-annulation of tetrahydro-β-carboline derivatives. A representative protocol involves:
-
Starting material : 5-Methoxytryptamine or substituted tryptamine derivatives.
-
Reaction : Cyclocondensation with α,β-unsaturated carbonyl compounds (e.g., maleic anhydride) under acidic conditions (H₂SO₄ or polyphosphoric acid) to form the tetrahydropyridoindole ring.
-
Key step : Intramolecular cyclization at 80–100°C for 8–12 hours, yielding 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.
Example :
Functionalization at Position 2
The 2-position carbonyl group is introduced via Friedel-Crafts acylation or N-acylation :
-
Reagents : Acid chlorides (e.g., oxalyl chloride) in anhydrous THF or DCM.
-
Conditions : Catalytic AlCl₃ or BF₃·Et₂O at 0°C to room temperature.
Optimization :
Synthesis of the Quinolin-2(1H)-one Core
Cyclization of Haloanilines
A scalable method from haloanilines involves:
-
Step 1 : Acylation with methyl 3,3-dimethoxypropionate under basic conditions (K₂CO₃, DMF).
-
Step 2 : Cyclization in concentrated H₂SO₄ at 120°C for 3 hours.
Example for 4-Carbonyl Derivative :
Palladium-Catalyzed Coupling
For functionalization at position 4, Ullmann cross-coupling or Suzuki-Miyaura reactions are employed:
-
Substrate : 4-Bromoquinolin-2(1H)-one.
-
Coupling partner : Boronic esters or stannanes for aryl introduction.
Coupling of Pyridoindole and Quinolinone Moieties
Acyl Chloride-Mediated Coupling
The final step involves forming the carbonyl bridge:
-
Activation : Conversion of quinolin-2(1H)-one-4-carboxylic acid to acid chloride (SOCl₂, 70°C).
-
Coupling : Reaction with pyrido[4,3-b]indole in anhydrous DCM with Et₃N (2 equiv).
Conditions :
Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
Direct Friedel-Crafts Acylation
Alternative one-pot method:
Optimization and Challenges
Regioselectivity in Cyclization
Stereochemical Control
Scalability
-
Gram-scale synthesis : Demonstrated for analogous quinolinones (up to 800 g).
-
Cost drivers : Pd catalysts (~$150/g) and specialized reagents (e.g., BINAP).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Acyl chloride coupling | 5 | 42% | High | Moderate |
| Friedel-Crafts acylation | 4 | 38% | Moderate | High |
| One-pot tandem cyclization | 3 | 28% | Low | Limited |
Preferred route : Acyl chloride coupling (balance of yield and scalability).
Industrial Applications and Patents
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models .
Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents has led to investigations into its potential for treating neurodegenerative diseases. Preliminary studies suggest it may help in reducing oxidative stress and inflammation in neuronal cells .
Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial and antifungal agent is being explored, making it a candidate for further development in infectious disease treatment.
Synthesis and Derivatives
The synthesis of 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one has been achieved through various methods including Pictet-Spengler reactions and other cyclization techniques. These methods have been optimized to improve yield and purity of the final product. The compound can also serve as a precursor for synthesizing novel derivatives with enhanced biological activity .
Case Studies
- Anticancer Research : A study published in the Journal of Organic Chemistry reported on the synthesis of several analogs of this compound and their evaluation for anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .
- Neuroprotection : In a pharmacological study focusing on neuroprotection, researchers tested the compound's ability to mitigate damage from oxidative stress in cultured neuronal cells. The findings revealed that it reduced cell death and improved cell viability under stress conditions .
- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOLE-2-CARBONYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with various molecular targets. The indole moiety allows it to bind to multiple receptors, influencing cellular pathways and exerting its biological effects . For example, it can inhibit enzymes involved in inflammation, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycles: The target compound’s quinolin-2-one moiety distinguishes it from indole- or pyrazole-linked analogues (e.g., compounds 10 and 22). Quinolin-2-one’s planar structure may enhance π-stacking interactions in biological targets compared to bulkier indole systems .
Synthetic Routes: The target compound’s synthesis aligns with methods for analogues in , where pyridoindoles are coupled with carboxylic acids (e.g., quinolin-2-one-4-carboxylic acid) using activating agents like HATU or EDC . In contrast, 4-hydroxyquinolin-2(1H)-one derivatives () are synthesized via condensation reactions .
Biological Activity: While the antimicrobial activity of 4-hydroxyquinolin-2(1H)-one derivatives is well-documented (e.g., compound 11, MIC = 8 µg/mL against S. aureus) , the target compound’s activity remains unexplored.
Structure-Activity Relationship (SAR) Insights
- Methoxy vs. Trifluoromethoxy : The 8-OCH₃ group in the target compound may improve metabolic stability compared to 8-OCF₃ (compound 22), as methoxy groups are less prone to oxidative degradation .
- Quinolin-2-one vs. Indole: The quinolin-2-one’s carbonyl group could engage in hydrogen bonding with biological targets, a feature absent in indole-based analogues (e.g., compound 10) .
- Substituent Position: Antimicrobial activity in 4-hydroxyquinolin-2(1H)-ones () is highly dependent on the 4-OH group, which is absent in the target compound, suggesting divergent mechanisms of action .
Biological Activity
The compound 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]quinolin-2(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 320.38 g/mol. The structure features a quinoline core linked to a pyridoindole moiety via a carbonyl group. The presence of the methoxy group contributes to its chemical reactivity and solubility.
Anticancer Activity
Several studies have reported the anticancer potential of compounds containing quinoline and indole derivatives. For instance, research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as the MAPK pathway, which is crucial in cancer cell proliferation and survival .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Compounds with similar structures have shown effectiveness against viral targets by interfering with viral replication processes.
- Case Study : In experimental models, derivatives of the pyridoindole structure demonstrated significant inhibition of viral replication in vitro, suggesting that further exploration could yield effective antiviral agents .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of the compound. Notably, studies have indicated favorable absorption rates and bioavailability when administered orally.
- Toxicology Reports : Toxicological assessments revealed that while the compound exhibits therapeutic potential, it also presents dose-dependent toxicity in certain tissues, necessitating careful dosage regulation during therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
- Methodology : Start with a multi-step synthesis involving cyclization of methoxy-substituted indole precursors (e.g., 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole) followed by coupling with a quinolin-2(1H)-one scaffold via a carbonyl linker. Reflux in polar aprotic solvents (e.g., THF) with LiAlH4 for reduction or SOCl2 for activation improves intermediate stability .
- Key Parameters : Monitor reaction progress via TLC and optimize pH during neutralization steps to avoid side products (e.g., hydrolysis of the methoxy group) .
Q. How can structural characterization be systematically performed to confirm the compound’s identity?
- Techniques :
- IR Spectroscopy : Identify key functional groups (C=O at ~1660–1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : Analyze aromatic proton environments (e.g., δ 6.9–8.4 ppm for quinolinone protons, δ 3.8–4.2 ppm for methoxy groups) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of CO from the carbonyl group) .
Q. What are the common impurities observed during synthesis, and how can they be minimized?
- Impurity Sources : Incomplete cyclization of the tetrahydro-pyridoindole core or residual acetylated intermediates .
- Mitigation : Use gradient HPLC with a C18 column (acetonitrile/water mobile phase) to separate impurities. Limit total impurities to <0.4% via recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in analogs of this compound?
- Approach : Employ chiral catalysts (e.g., (S)-oxazolidinones) during carbonyl coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC .
- Case Study : A similar quinolinone-glucopyranosyl derivative achieved >90% ee using acetyl-protected sugars and stereoselective glycosylation .
Q. What mechanistic hypotheses explain contradictory bioactivity data in different cell lines?
- Analysis :
- Solubility : Test solubility in DMSO/PBS mixtures; poor solubility may artifactually reduce activity in aqueous assays .
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated demethylation of the methoxy group) .
Q. How does the methoxy group’s position (C-8 vs. C-6) affect the compound’s binding to biological targets?
- SAR Study : Synthesize analogs with methoxy groups at C-6 or C-7. Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to sphingosine kinase or antimicrobial targets .
- Findings : C-8 methoxy enhances hydrophobic interactions in enzyme pockets, while C-6 substitution may sterically hinder binding .
Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?
- Protocols :
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C indicates suitability for storage) .
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Methoxy groups are stable at pH 4–8 but hydrolyze under strong acidic/basic conditions .
Q. How can computational methods predict the compound’s ADMET properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
